N-cyclopropyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
N-cyclopropyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.11676108 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Cancer Tissue Imaging
The compound has been used in the radiosynthesis of a specific IGF-1R inhibitor, which showed promise in in vitro autoradiography studies for imaging grade IV glioblastoma, breast cancer, and pancreatic tumor tissues. This indicates its potential as a PET tracer for monitoring IGF-1R (Majo et al., 2013).
Inhibitor of Nitric Oxide Synthase
The compound has been synthesized as a part of a series of 5-phenyl-1H-pyrrole-2-carboxamide derivatives and evaluated as in vitro inhibitors of both neural and inducible Nitric Oxide Synthase (nNOS and iNOS). Some of these compounds show significant selectivity for iNOS over nNOS, indicating their potential use in regulating in vivo nNOS and iNOS activity, particularly in the context of neurodegenerative diseases like Parkinson's (Cara et al., 2009).
Topoisomerase II Inhibitory Activity
The compound has shown interaction with mammalian topoisomerase II, a crucial enzyme in DNA replication. This interaction suggests its potential application in cancer therapeutics, as inhibiting topoisomerase II can disrupt the proliferation of cancer cells (Wentland et al., 1993).
Pyrazole-Containing Synthetic Cannabinoid Analysis
The compound has been studied in the context of synthetic cannabinoids, particularly in understanding its metabolism and thermal stability. This is important for forensic and toxicological analyses of new psychoactive substances (Franz et al., 2017).
Insights into Drug Enantiomers
Research on isomers of chiral drugs, including compounds similar to N-cyclopropyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, has demonstrated significant differences in biological activities. This information is valuable for developing more effective and targeted pharmaceuticals (Horton et al., 2018).
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-12(16-6-2-3-7-16)10(8-13-15)11(17)14-9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMTGLTQAAMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CC2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.